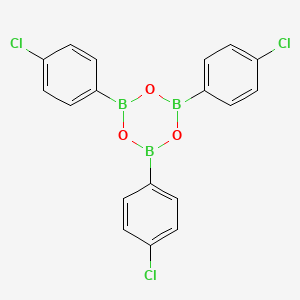

Tris(P-chlorophenyl)boroxin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H12B3Cl3O3 |

|---|---|

Molecular Weight |

415.1 g/mol |

IUPAC Name |

2,4,6-tris(4-chlorophenyl)-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C18H12B3Cl3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H |

InChI Key |

ZCHBYQYTFUBZMM-UHFFFAOYSA-N |

SMILES |

B1(OB(OB(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorophenylboronic Acid and Its Anhydride: A Comparative Analysis for Synthetic Applications

Abstract

4-Chlorophenylboronic acid is a cornerstone reagent in modern organic synthesis, prized for its versatility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. However, a critical aspect often overlooked by practitioners is its facile, reversible dehydration to a cyclic trimeric anhydride, a boroxine. Commercial batches of this reagent frequently exist as an equilibrium mixture of the monomeric acid and the trimeric anhydride, a reality that carries significant implications for reaction stoichiometry, kinetics, and reproducibility. This guide provides an in-depth technical comparison of 4-chlorophenylboronic acid and its anhydride, offering field-proven insights into their structural relationship, comparative reactivity, and analytical differentiation. We will dissect the causality behind experimental choices, present self-validating protocols, and equip researchers, scientists, and drug development professionals with the authoritative grounding needed to harness the full potential of this indispensable synthetic tool.

Part 1: The Fundamental Reagents: Structure and Properties

4-Chlorophenylboronic Acid: The Monomer

4-Chlorophenylboronic acid is an organoboron compound featuring a boronic acid moiety [-B(OH)₂] attached to a chlorophenyl ring. Structurally, the boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[1] This Lewis acidity is fundamental to its chemical behavior, including its ability to form reversible covalent complexes with diols, a property exploited in purification, protection strategies, and saccharide sensing.[2][3]

Its primary utility in drug development and material science stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[4] It serves as a crucial building block for synthesizing biaryl compounds, which are prevalent motifs in biologically active molecules and functional materials.[5][6][7]

Table 1: Physicochemical Properties of 4-Chlorophenylboronic Acid

| Property | Value | Source |

| CAS Number | 1679-18-1 | [8][9] |

| Molecular Formula | C₆H₆BClO₂ | [8][10] |

| Molecular Weight | 156.37 g/mol | [8] |

| Appearance | Off-white to beige crystalline powder | [11] |

| Melting Point | 284-289 °C (decomposes) | [11] |

| Water Solubility | Slightly soluble (2.5 g/100 mL) | [10][11] |

| pKa | ~8.39 | [11] |

4-Chlorophenylboronic Anhydride: The Boroxine Trimer

Boronic acids have a strong propensity to undergo intermolecular dehydration. Three molecules of 4-chlorophenylboronic acid can condense, eliminating three molecules of water to form a stable, six-membered ring composed of alternating boron and oxygen atoms. This cyclic trimer is known as a boroxine.[12]

This dehydration is a reversible process. The presence of water can hydrolyze the boroxine back to three molecules of the corresponding boronic acid.[12][13] Consequently, what is sold and stored as "4-chlorophenylboronic acid" is almost invariably a mixture of the monomer and its trimeric anhydride.[9][10] The ratio between these two forms is highly dependent on the sample's history, particularly its exposure to moisture and heat.[12][13] This equilibrium is a critical, yet often underappreciated, factor in the laboratory.

Figure 1: Reversible equilibrium between 4-chlorophenylboronic acid and its anhydride.

Part 2: A Head-to-Head Comparison for the Synthetic Chemist

The co-existence of the acid and its anhydride necessitates a careful examination of their differing characteristics and the impact on experimental design and outcomes.

Reactivity in Suzuki-Miyaura Coupling

A common point of confusion is which species is the active participant in the Suzuki-Miyaura catalytic cycle. The widely accepted mechanism requires the activation of the boronic acid by a base to form a boronate species [R-B(OH)₃]⁻. This boronate is sufficiently nucleophilic to undergo transmetalation with the palladium center.

The boroxine anhydride itself is generally not considered the active species for transmetalation.[14] For the reaction to proceed, the boroxine must first be hydrolyzed in situ back to the monomeric boronic acid, which is then activated by the base.

Causality Behind Experimental Choices:

-

Stoichiometry: If a sample of 4-chlorophenylboronic acid contains a significant amount of the anhydride, using its formula weight (156.37 g/mol ) to calculate molar equivalents will be inaccurate. The effective molar mass of the boroxine is higher per aryl group. This can lead to an under-dosing of the boronic acid partner, resulting in incomplete conversion and lower yields.

-

Kinetics: The initial rate of the reaction can be influenced by the rate of boroxine hydrolysis. If hydrolysis is slow relative to the catalytic turnover, it can become the rate-limiting step, especially in anhydrous solvent systems. This is why Suzuki reactions often include water as a co-solvent or are run in aqueous base, which facilitates the rapid conversion of any anhydride to the active monomeric form.[7]

Stability, Handling, and Storage

-

4-Chlorophenylboronic Acid: While solid, it can slowly dehydrate to the anhydride upon standing, especially in a dry atmosphere.[13] It should be stored in a tightly sealed container in a cool, dry place to minimize this transformation.[15]

-

4-Chlorophenylboronic Anhydride: As the dehydrated form, it is more stable towards further dehydration but is sensitive to moisture, which will convert it back to the acid.

Trustworthiness Through Self-Validating Protocols: The most reliable approach to ensure reproducible results is to guarantee the state of the starting material. As will be detailed in Part 3, a recrystallization from water is a simple, effective, and self-validating step to ensure one is starting with the pure, monomeric boronic acid.[14]

Analytical Differentiation

Accurately determining the acid-to-anhydride ratio in a given sample can be challenging.

-

Melting Point: This is an unreliable metric. The reported melting points are often decomposition temperatures, and the boronic acid will dehydrate to the anhydride upon heating, making the observed value a reflection of the dehydration process rather than a true melt.[1]

-

Infrared (IR) Spectroscopy: This is a powerful tool for differentiation. A systematic study of boronic acids and their anhydrides has identified characteristic vibrational bands.[16][17]

-

Boronic Acid: Exhibits a strong, broad O-H stretch around 3200-3400 cm⁻¹ and a B-O stretch around 1350 cm⁻¹.

-

Boroxine Anhydride: The O-H stretch is absent. A very strong and characteristic B-O-B asymmetric stretch appears in the 1335-1380 cm⁻¹ region.

-

-

Mass Spectrometry: Analysis is complicated by the facile dehydration of the boronic acid in the gas phase within the ion source, which can make it appear as the anhydride.[1]

Table 2: Comparative Summary: Acid vs. Anhydride

| Feature | 4-Chlorophenylboronic Acid | 4-Chlorophenylboronic Anhydride |

| Structure | Monomer: (4-Cl-Ph)-B(OH)₂ | Cyclic Trimer: [(4-Cl-Ph)BO]₃ |

| Active Species | Yes (after base activation) | No (requires hydrolysis first) |

| Stoichiometry | Use MW = 156.37 g/mol | Can lead to inaccurate measurements |

| Stability | Dehydrates on standing/heating | Hydrolyzes in presence of water |

| Key IR Peak | Broad O-H stretch (~3300 cm⁻¹) | Strong B-O-B stretch (~1360 cm⁻¹) |

Part 3: Field-Proven Methodologies

To navigate the challenges posed by the acid-anhydride equilibrium, the following protocols are recommended.

Experimental Protocol 1: Purification of 4-Chlorophenylboronic Acid via Recrystallization

Directive: Commercially available arylboronic acids often contain boroxine anhydrides which are less efficient in coupling reactions.[14] This protocol ensures the conversion of any anhydride to the pure monomeric acid, leading to maximal reactivity and reproducible results.

Methodology:

-

Dissolution: In a 500 mL Erlenmeyer flask, add 10.0 g of commercial 4-chlorophenylboronic acid. Add 200 mL of deionized water.

-

Heating: Heat the suspension on a hot plate with magnetic stirring until the solid completely dissolves. The required temperature will be near the boiling point of water.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel containing fluted filter paper to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water (2 x 20 mL).

-

Drying: Dry the purified 4-chlorophenylboronic acid under vacuum at room temperature. Crucially, do not heat extensively , as this will promote re-formation of the anhydride. The product should be a fluffy, white solid. Store immediately in a tightly sealed container.

Experimental Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Directive: This protocol details a standard Suzuki-Miyaura coupling to synthesize 4-chloro-4'-methoxybiphenyl, illustrating the practical use of the purified boronic acid.

Figure 2: Simplified workflow of the Suzuki-Miyaura catalytic cycle.

Methodology:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), purified 4-chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

-

Solvent Addition & Degassing: Add a solvent mixture of toluene (40 mL) and water (10 mL). Bubble argon or nitrogen gas through the stirred mixture for 15 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and maintain vigorous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-4'-methoxybiphenyl as a white solid.

Conclusion

The distinction between 4-chlorophenylboronic acid and its anhydride is not merely academic; it is a practical consideration with direct consequences for the success and reproducibility of synthetic endeavors. While commercial reagents often exist as an undefined mixture, a fundamental understanding of the reversible equilibrium allows the informed researcher to take control. By recognizing the role of the anhydride as a dormant form of the active monomer, and by implementing simple, self-validating purification protocols, scientists can ensure accurate stoichiometry, predictable reaction kinetics, and reliable outcomes. This level of rigor elevates the application of 4-chlorophenylboronic acid from a routine procedure to a precise and robust synthetic operation, which is essential in the demanding fields of pharmaceutical and materials development.

References

-

4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem. [Link]

-

4-Chlorophenylboronic acid - SIELC Technologies. [Link]

-

4-Chlorophenylboronic Acid (Contains Varying Amounts Of Anhydride) - PureSynth. [Link]

- Synthetic method of p-chlorophenylboronic acid - Google P

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]

-

benzeneboronic anhydride - Organic Syntheses Procedure. [Link]

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks - ACS Publications. [Link]

-

4-Aminophenylalanine Derivatives via Petasis Reaction - Organic Syntheses Procedure. [Link]

-

Boronic acid - Wikipedia. [Link]

-

How to Store Boric Acid - Lab Alley. [Link]

-

Structural Interconversion Based on Intramolecular Boroxine Formation - ResearchGate. [Link]

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks - ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH National Library of Medicine. [Link]

-

boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ - LOCKSS. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 4-Chlorophenylboronic acid | SIELC Technologies [sielc.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-Chlorophenylboronic acid - Career Henan Chemical Co. [coreychem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. pure-synth.com [pure-synth.com]

- 11. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. orgsyn.org [orgsyn.org]

- 15. laballey.com [laballey.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Tris(4-chlorophenyl)boroxin CAS number 448-59-9 verification

An In-depth Technical Guide to Tris(4-halophenyl)boroxins for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This guide addresses the user's query regarding "Tris(4-chlorophenyl)boroxin" and the provided CAS number 448-59-9. A critical initial finding is a discrepancy in the provided information. This document will first clarify the identity of the compound associated with the given CAS number and then provide a comprehensive technical overview of the correctly identified molecule, while also offering insights into the chloro-analogue of interest.

Part 1: CAS Number Verification and Compound Identification

Initial verification reveals that the CAS number 448-59-9 is unequivocally assigned to Tris(4-fluorophenyl)boroxin [1][2][3][4][5][6]. This is confirmed by multiple chemical suppliers and databases, including TCI Chemicals and AiFChem[1].

Conversely, a direct CAS number for "Tris(4-chlorophenyl)boroxin" is not readily found in major chemical databases. However, related chloro-substituted compounds are well-documented:

-

Tris(4-chlorophenyl)borane has the CAS number 28445-30-9 [7][8].

-

Tris(p-chlorophenyl) borate is assigned CAS number 7359-58-2 [9][10].

-

4-Chlorophenylboronic acid , the precursor to a potential Tris(4-chlorophenyl)boroxin, has the CAS number 1679-18-1 [11][12][13][14][15][16].

It is crucial for researchers to note the distinction between these structures. A boroxine is a six-membered ring with alternating boron and oxygen atoms, which is the cyclic anhydride of a boronic acid. A borane is a compound consisting of boron and hydrogen, or in this context, an organoborane with three aryl groups attached to a central boron atom. A borate is an ester of boric acid.

Given the provided CAS number, this guide will focus on Tris(4-fluorophenyl)boroxin . To address the user's interest in the chloro-derivative, relevant information on 4-chlorophenylboronic acid will be integrated to draw parallels in synthesis and potential applications.

Part 2: Technical Guide to Tris(4-fluorophenyl)boroxin (CAS 448-59-9)

Chemical Properties and Structure

Tris(4-fluorophenyl)boroxin, also known as 4-fluorophenylboronic anhydride or Tris(4-fluorophenyl)cyclotriboroxane, is a white to off-white crystalline powder[11]. It is the cyclic trimer of 4-fluorophenylboronic acid. The presence of fluorine atoms on the phenyl rings significantly influences the electronic properties of the molecule, enhancing its utility in various chemical transformations[4].

| Property | Value | Source |

| CAS Number | 448-59-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₈H₁₂B₃F₃O₃ | [5] |

| Molecular Weight | 365.72 g/mol | |

| Appearance | White to off-white crystalline powder | [11] |

| Purity | >98.0% | |

| Storage | Room temperature, in a cool and dark place is recommended. |

graph Tris_4_fluorophenyl_boroxin_Structure { layout=neato; node [shape=plaintext]; B1 [label="B"]; O1 [label="O"]; B2 [label="B"]; O2 [label="O"]; B3 [label="B"]; O3 [label="O"]; C1 [label="C₆H₄F"]; C2 [label="C₆H₄F"]; C3 [label="C₆H₄F"];

B1 -- O1 -- B2 -- O2 -- B3 -- O3 -- B1; B1 -- C1; B2 -- C2; B3 -- C3; }

Caption: Molecular structure of Tris(4-fluorophenyl)boroxin.

Synthesis

Boroxins are typically formed by the dehydration of the corresponding boronic acids. Therefore, the synthesis of Tris(4-fluorophenyl)boroxin involves the preparation of 4-fluorophenylboronic acid followed by a dehydration step. While a specific protocol for the trimerization of 4-fluorophenylboronic acid is not detailed in the provided results, a general understanding can be derived from the synthesis of the analogous 4-chlorophenylboronic acid.

Exemplary Protocol: Synthesis of 4-Chlorophenylboronic Acid

This protocol serves as an illustrative example of the synthesis of a key precursor for boroxin formation. One common method involves the Grignard reaction of a haloarene with a trialkyl borate, followed by acidic hydrolysis[17]. Another approach is the reaction of an aniline derivative[18].

Method 1: Grignard Reaction [17]

-

Grignard Reagent Formation: React p-dichlorobenzene with magnesium metal in a suitable solvent mixture, such as toluene and tetrahydrofuran, to form the Grignard reagent (4-chlorophenylmagnesium chloride). The use of p-dichlorobenzene is a more economical choice than p-chlorobromobenzene[17].

-

Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or tributyl borate, at low temperatures[17].

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield 4-chlorophenylboronic acid[17].

Method 2: From Aniline Derivative [18]

-

Diazotization: 4-chloroaniline is treated with hydrogen chloride and then sodium nitrite in methanol and water at 0-5°C to form a diazonium salt[18].

-

Borylation: The diazonium salt is then reacted with tetrahydroxydiboron in methanol and water at 20°C[18].

-

Workup: The reaction mixture is acidified, and the product is extracted and purified[18].

Caption: Synthetic routes to 4-chlorophenylboronic acid.

Applications in Drug Development

Boron-containing compounds, particularly boronic acids and their derivatives, have emerged as a significant class of molecules in drug discovery and development[19][20]. The unique chemical properties of the boron atom, including its Lewis acidity, allow for novel interactions with biological targets[21].

2.3.1. Proteasome Inhibition

The most prominent example of a boron-containing drug is Bortezomib (Velcade®) , a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome[19][20]. This drug is approved for the treatment of multiple myeloma and mantle cell lymphoma[19][20]. The boron atom in Bortezomib plays a crucial role in its mechanism of action by forming a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome.

2.3.2. Other Therapeutic Areas

Beyond oncology, boron-containing drugs have been approved for various other indications:

-

Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis[20].

-

Crisaborole (Eucrisa®): A phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis[20].

-

Vaborbactam (in Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat bacterial infections[20].

2.3.3. Role in Synthetic Chemistry for Drug Discovery

Tris(4-fluorophenyl)boroxin and its monomer, 4-fluorophenylboronic acid, are valuable reagents in synthetic organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds. The use of fluorinated building blocks can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Analytical Methods

The analysis of boronic acids and their derivatives requires specific analytical techniques due to their unique chemical properties. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of these compounds[22].

Exemplary Protocol: HPLC Analysis of Boronic Acids

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.

-

Column: A reverse-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often used. The pH of the mobile phase can be critical for achieving good peak shape and resolution.

-

Detection: UV detection at a wavelength where the aromatic rings of the boronic acid show strong absorbance (e.g., 254 nm) is a common approach.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as the initial mobile phase composition, and filtered before injection.

For more sensitive and selective detection, derivatization techniques can be employed. For instance, boronic acids can be reacted with agents like alizarin to form fluorescent complexes that can be detected with high sensitivity[22].

Part 3: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Tris(4-fluorophenyl)boroxin and related compounds. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before any experimental work.

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[23][24][25].

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust[23][24][25].

-

Avoid contact with skin and eyes[23][24][25]. In case of contact, rinse thoroughly with water[25].

-

Store the compound in a tightly sealed container in a dry place[23].

References

-

Buy 4-Chlorophenylboronic acid - Boron Molecular. Available from: [Link]

-

4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. Available from: [Link]

-

Preparation method of 4-chlorophenylboronic acid - WIPO Patentscope. Available from: [Link]

-

4 - Organic Syntheses Procedure. Available from: [Link]

-

Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions - PMC - NIH. Available from: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]

-

Chemical Properties of Tris(p-chlorophenyl) borate (CAS 7359-58-2) - Cheméo. Available from: [Link]

-

Boron-Based Drug Design | Request PDF - ResearchGate. Available from: [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. Available from: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH. Available from: [Link]

-

Safety Data Sheet Tris Borate EDTA Buffer, 20X DANGER. Available from: [Link]

-

(PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine - ResearchGate. Available from: [Link]

-

2,4,6-TRIS(4-FLUOROPHENYL)BOROXIN CAS#: 448-59-9; ChemWhat Code: 40784. Available from: [Link]

Sources

- 1. 448-59-9 | 2,4,6-Tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane - AiFChem [aifchem.com]

- 2. 2,4,6-Tris(4-fluorophenyl)boroxin | 448-59-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 2,4,6-Tris(4-fluorophenyl)boroxin | 448-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CAS 448-59-9: Tris(4-fluorophenyl)boroxine | CymitQuimica [cymitquimica.com]

- 5. 2,4,6-Tris(4-fluorophenyl)boroxin 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. chemwhat.com [chemwhat.com]

- 7. TRIS(4-CHLOROPHENYL)BORON | 28445-30-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Tris(p-chlorophenyl) borate (CAS 7359-58-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Tris(4-chlorophenyl) Borate 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 12. boronmolecular.com [boronmolecular.com]

- 13. calpaclab.com [calpaclab.com]

- 14. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Chlorophenylboronic Acid | 1679-18-1 | TCI AMERICA [tcichemicals.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. fishersci.co.uk [fishersci.co.uk]

- 24. fishersci.com [fishersci.com]

- 25. beta.lakeland.edu [beta.lakeland.edu]

Navigating the Dynamic Duo: An In-depth Technical Guide to the Equilibrium of Arylboronic Acids and Boroxines in Solution

For Researchers, Scientists, and Drug Development Professionals

The reversible dehydration of three arylboronic acid molecules to form a cyclic boroxine anhydride is a fundamental equilibrium in organoboron chemistry. This dynamic interplay holds significant implications across various scientific domains, from the nuanced control of cross-coupling reactions to the formulation and stability of boronic acid-based pharmaceuticals.[1][2] Understanding and controlling this equilibrium is paramount for researchers and drug development professionals seeking to harness the full potential of these versatile compounds.

This technical guide provides a comprehensive exploration of the core principles governing the arylboronic acid-boroxine equilibrium. Moving beyond a simple description, we will delve into the mechanistic underpinnings, the critical factors that influence the position of the equilibrium, and the analytical techniques essential for its characterization. This document is designed to serve as a practical resource, empowering you to anticipate, control, and leverage this equilibrium in your research and development endeavors.

The Fundamental Equilibrium: A Balancing Act in Solution

Arylboronic acids (ArB(OH)₂) exist in a dynamic equilibrium with their corresponding six-membered cyclotrimeric anhydrides, known as boroxines ((ArBO)₃).[3] This equilibrium is not a simple, single-step process but rather a multistep sequence involving the formation of acyclic anhydride intermediates.[1][2][4] The overall transformation involves the elimination of three molecules of water for every molecule of boroxine formed.

The position of this equilibrium is highly sensitive to the surrounding chemical environment, and a failure to account for this dynamic can lead to inconsistencies in experimental results, challenges in analytical characterization, and unpredictable behavior in synthetic applications.[1][2]

Caption: The reversible equilibrium between arylboronic acids and arylboroxines.

Key Factors Influencing the Equilibrium

The delicate balance between the monomeric acid and the trimeric boroxine is dictated by several interconnected factors. A thorough understanding of these variables is crucial for manipulating the equilibrium to favor the desired species.

The Decisive Role of Water

As a direct participant in the hydrolysis of boroxines, water concentration is a primary determinant of the equilibrium position.[4] In aqueous solutions or organic solvents with significant water content, the equilibrium strongly favors the arylboronic acid. Conversely, in anhydrous or water-scarce environments, the formation of the boroxine is promoted.[3] It is not merely a passive solvent; water actively participates as both a reagent and a catalyst in the multi-step hydrolysis process.[1][2][4]

The Influence of the Solvent Matrix

The nature of the solvent plays a multifaceted role in shifting the equilibrium. Solvent polarity and hydrogen-bonding capabilities can significantly impact the thermodynamics of the dehydration/hydrolysis process.[4] Solvents with strong hydrogen-bond acceptor properties can stabilize the boronic acid form, thereby shifting the equilibrium away from the boroxine.[1][2]

The Impact of pH

The acidity or basicity of the solution influences the speciation of the boronic acid. At physiological pH, arylboronic acids typically exist in their protonated, uncharged trigonal form.[5] However, in more basic media (pH > pKa), they can be converted to the anionic tetrahedral boronate species (ArB(OH)₃⁻).[5][6] This change in speciation can, in turn, affect the propensity for boroxine formation. While the direct hydrolysis of boroxines to boronic acids has been shown to be largely pH-independent within a certain range around neutrality, the overall stability and reactivity of the boronic acid species are pH-dependent.[4]

The Effect of Aryl Substituents

The electronic properties of the substituents on the aryl ring can modulate the equilibrium. Electron-withdrawing groups on the aryl ring tend to favor the hydrolysis of the boroxine, shifting the equilibrium towards the boronic acid.[4] This is attributed to the increased Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by water.

| Aryl Substituent | Hydrolytic Equilibrium Constant (KH) in aqueous THF | Trend |

| Electron-donating | Lower | Favors Boroxine |

| Electron-withdrawing | Higher | Favors Boronic Acid |

| Data adapted from studies on the hydrolytic equilibrium in aqueous THF.[4] |

Kinetics of Interconversion: A Multi-Step Dance

Recent detailed kinetic studies have revealed that the interconversion between arylboronic acids and boroxines is not a single-step event but a more intricate, multi-step process.[1][2][4] These investigations, employing techniques such as stopped-flow NMR and UV-Vis spectroscopy, have identified the presence of acyclic anhydride intermediates.[1][2][4]

The process is initiated by a rapid, water-mediated ring-opening of the boroxine to form an initial acyclic intermediate.[4] This is followed by a two-step hydrolysis sequence that ultimately yields three molecules of the arylboronic acid.[4] Water plays a dual role in these steps, acting as both a reagent and a catalyst.[1][2][4]

Caption: A simplified representation of the multi-step hydrolysis of boroxines.

Analytical Characterization: Visualizing the Equilibrium

A suite of analytical techniques is available to probe the arylboronic acid-boroxine equilibrium, each providing unique insights into the speciation and dynamics of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹¹B, and ¹⁹F (for fluorinated derivatives), is a powerful tool for both qualitative and quantitative analysis of the equilibrium mixture.[1][2][4] The chemical shifts of the protons and fluorine atoms on the aryl ring, as well as the boron nucleus itself, are sensitive to whether the species is the monomeric acid or the trimeric boroxine.

In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed, and the position of these signals can be used to determine the relative concentrations of the species in equilibrium.[4] Techniques like magnetization transfer can provide kinetic information about the rate of exchange.[1][2][4]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to monitor the equilibrium, particularly for kinetic studies using stopped-flow techniques.[1][2][4] The electronic transitions of the aryl chromophore can be subtly different between the boronic acid and the boroxine, allowing for the temporal evolution of the species to be followed.

Other Techniques

Other analytical methods that can be applied to the study of this equilibrium include:

-

Mass Spectrometry: Useful for identifying the different species present in the mixture.

-

Chromatography (HPLC, GC): Can be used to separate and quantify the boronic acid and boroxine, although care must be taken as the equilibrium can shift during the separation process.

-

Thermal Analysis (DSC, TGA): Can be used to characterize the solid-state conversion of boronic acids to boroxines upon heating.[7]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the characterization of the arylboronic acid-boroxine equilibrium in your own laboratory setting.

Protocol for NMR Spectroscopic Analysis of the Equilibrium

Objective: To determine the relative concentrations of an arylboronic acid and its corresponding boroxine in a given solvent system.

Materials:

-

Arylboronic acid of interest

-

Anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈)

-

Deuterated water (D₂O)

-

NMR tubes

-

Micropipettes

Procedure:

-

Prepare a stock solution of the arylboronic acid in the anhydrous deuterated solvent at a known concentration.

-

Transfer a precise volume of the stock solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the anhydrous sample. This will represent the initial state, which may be a mixture of the acid and boroxine depending on the purity and handling of the starting material.

-

Using a micropipette, add a known, small amount of D₂O to the NMR tube.

-

Shake the tube gently to ensure thorough mixing.

-

Acquire another ¹H NMR spectrum.

-

Repeat steps 4-6 with increasing amounts of D₂O to observe the shift in the equilibrium towards the boronic acid.

-

Integrate the characteristic signals for the arylboronic acid and the boroxine in each spectrum to determine their relative ratios at different water concentrations.

Self-Validation: The progressive shift of the equilibrium towards the boronic acid with the addition of water, as evidenced by the changes in the relative integrals of the characteristic NMR signals, validates the experimental setup.

Caption: Experimental workflow for NMR analysis of the equilibrium.

Implications for Drug Development and Organic Synthesis

The dynamic nature of the arylboronic acid-boroxine equilibrium has profound consequences in several areas:

-

Drug Formulation and Stability: For boronic acid-based drugs, such as bortezomib, the equilibrium with the boroxine can impact solubility, stability, and bioavailability.[7][8] Formulation strategies may be required to control this equilibrium and ensure a consistent and effective drug product.

-

Suzuki-Miyaura Cross-Coupling: The speciation of the boronic acid reagent can affect the kinetics and outcome of Suzuki-Miyaura reactions. In some cases, the boroxine may be the active species, while in others, the monomeric acid is required. The presence of water and the nature of the solvent can therefore influence the efficiency of this widely used transformation.

-

Protodeboronation: The stability of arylboronic acids towards protodeboronation (cleavage of the C-B bond) is a critical consideration.[6] The speciation of the boronic acid, which is influenced by the equilibrium with the boroxine, can impact its susceptibility to this decomposition pathway.[6]

Conclusion

The equilibrium between arylboronic acids and their corresponding boroxines is a fundamental yet complex aspect of organoboron chemistry. A comprehensive understanding of this dynamic process, including the factors that govern it and the analytical methods to characterize it, is essential for researchers and professionals in drug development and organic synthesis. By carefully considering the role of water, solvent, pH, and substituents, it is possible to control and leverage this equilibrium to achieve desired outcomes in a variety of applications. The insights and protocols provided in this guide are intended to empower you to navigate this fascinating chemical landscape with greater confidence and precision.

References

-

Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., Amico, M., García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 147(42), 38237-38253. [Link]

-

D'yakonov, V. A., & Dzhemilev, U. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2378. [Link]

-

Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

-

García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1281. [Link]

-

Al-Rawi, M., Di, L., & Block, E. (2011). Properties of a model aryl boronic acid and its boroxine. Bioorganic & Medicinal Chemistry Letters, 21(21), 6432–6435. [Link]

-

Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(38), 10568–10577. [Link]

-

Ono, K., & Kita, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Communications, 49(35), 3571-3580. [Link]

-

Al-Rawi, M., et al. (2011). Properties of a model aryl boronic acid and its boroxine. PubMed. [Link]

-

Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. ResearchGate. [Link]

-

Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789. [Link]

-

Al-Rawi, M., et al. (2011). Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. [Link]

-

Li, C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. PubMed. [Link]

Sources

- 1. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stability of para-Chlorophenyl Boroxine in Organic Solvents: A Guide to Handling, Analysis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: para-Chlorophenyl boroxine, the cyclic anhydride of para--chlorophenylboronic acid, is a pivotal reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. However, its utility is intrinsically linked to its stability, which is often misunderstood. This technical guide provides an in-depth analysis of the factors governing the stability of para-chlorophenyl boroxine in common organic solvents. We will dissect the dynamic equilibrium between the boroxine and its corresponding boronic acid, explore the critical influence of water, solvent choice, and temperature, and discuss other potential degradation pathways. This document provides field-proven experimental protocols for assessing stability, enabling researchers to ensure the quality, consistency, and stoichiometric accuracy of their reactions.

Introduction: The Dual Nature of a Key Reagent

para-Chlorophenyl boroxine, also known as tris(4-chlorophenyl)boroxine, is a six-membered inorganic heterocycle. It is not merely a distinct compound but exists in a dynamic relationship with its monomeric precursor, para-chlorophenylboronic acid.[1][2] Commercially available "boronic acid" is often a mixture of the monomer and this cyclic anhydride, the boroxine.[3][4] This duality is central to its reactivity and stability. In critical applications like Suzuki-Miyaura coupling, the precise form and purity of the boron reagent can significantly impact reaction kinetics, yield, and impurity profiles.[5][6] Understanding the stability of the boroxine form is therefore not an academic exercise but a practical necessity for achieving reproducible and scalable synthetic outcomes.

The Core Principle: The Boroxine-Boronic Acid Equilibrium

The foundational concept underpinning the stability of any boroxine is its reversible equilibrium with the corresponding boronic acid. This is a condensation-hydrolysis reaction where three molecules of the boronic acid dehydrate to form one molecule of the boroxine and three molecules of water.[1][7]

3 ClC₆H₄B(OH)₂ ⇌ (ClC₆H₄BO)₃ + 3 H₂O

This equilibrium is not static; its position is dictated by the surrounding chemical environment. The formation of the boroxine is an entropically favorable process due to the release of three water molecules, and it is therefore favored at higher temperatures.[1][8] Conversely, the presence of water drives the equilibrium to the left, favoring the hydrolysis of the boroxine back to the boronic acid.[7][9]

Caption: The dynamic equilibrium between boronic acid and boroxine.

Factors Influencing Stability in Organic Solvents

The stability of a para-chlorophenyl boroxine solution is a multi-faceted issue. A solution's integrity depends on a careful balance of several key parameters.

The Paramount Role of Water

Water is the single most critical factor determining the state of the boroxine-boronic acid equilibrium.[1][7][9] Even trace amounts of water, often present in non-anhydrous "dry" solvents or absorbed from the atmosphere, can be sufficient to hydrolyze the boroxine back to the monomeric acid.

-

Causality: The boron atom in the boroxine ring is electron-deficient (Lewis acidic) and susceptible to nucleophilic attack by water. The electron-withdrawing nature of the para-chloro substituent further increases the electrophilicity of the boron centers, making para-chlorophenyl boroxine more susceptible to hydrolysis compared to boroxines with electron-donating substituents.[2][8]

-

Practical Implication: To maintain the boroxine in its trimeric form, it is imperative to use rigorously dried solvents and handle the material under an inert atmosphere (e.g., Nitrogen or Argon).

Solvent Effects

The choice of organic solvent plays a crucial role beyond its water content. The solvent's ability to engage in hydrogen bonding can significantly influence the rate and extent of hydrolysis.[7][9]

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can actively participate in the hydrolysis mechanism, acting as both a proton source and a nucleophile. In such solvents, the equilibrium heavily favors the boronic acid form.

-

Aprotic Polar Solvents (e.g., THF, Acetonitrile, DMSO, DMF): These solvents can have varying effects. While aprotic, their hygroscopic nature means they can readily absorb atmospheric moisture. Solvents with strong hydrogen-bond acceptor properties can stabilize the boronic acid form, thus shifting the equilibrium away from the boroxine.[7][9] For example, para-chlorophenylboronic acid is noted to be soluble in DMSO, suggesting a preference for the monomeric form in this solvent.[10]

-

Aprotic Nonpolar Solvents (e.g., Toluene, Hexanes): In truly anhydrous nonpolar solvents, the boroxine form is generally most stable due to the low solubility of water and the lack of solvent participation in hydrolysis. These are often the preferred solvents for storing stock solutions of boroxines, provided water ingress is prevented.

Temperature Effects

As a reversible, entropically driven process, temperature directly influences the equilibrium.[1][8]

-

Higher Temperatures: Favor the formation of the boroxine from the boronic acid by driving off water. This principle is often used in the synthesis of boroxines, where azeotropic removal of water with a solvent like toluene is employed.

-

Room/Lower Temperatures: In the presence of a fixed amount of water, lower temperatures will slightly favor the enthalpically driven hydrolysis reaction, shifting the equilibrium towards the boronic acid.

Influence of Chemical Environment

The presence of other reagents, particularly bases, can significantly alter the stability and chemical nature of the boroxine.

-

Lewis Bases (e.g., Pyridine, Amines): Boroxines can form adducts with N-donor Lewis bases.[2][11] This interaction involves the coordination of the nitrogen lone pair to a boron atom, which can alter the electronic structure and reactivity of the entire boroxine ring.

-

Brønsted-Lowry Bases (e.g., NaOH, K₂CO₃): These bases are fundamental to the activation of boronic acids/boroxines for Suzuki-Miyaura coupling.[5] They react with the boronic acid (or the boroxine after its in-situ hydrolysis) to form a more nucleophilic boronate species, which is the active participant in the transmetalation step of the catalytic cycle. In the presence of a strong base, the concept of boroxine "stability" becomes moot, as the system is intentionally driven towards the reactive boronate.

Potential Degradation Pathways Beyond Hydrolysis

While hydrolysis to the boronic acid is the primary stability concern, other irreversible degradation pathways can occur under specific conditions.

-

Oxidative Degradation: Like many organoboron compounds, boroxines and boronic acids are susceptible to oxidation, especially in the presence of air or other oxidants.[12][13] This can lead to the formation of phenols (para-chlorophenol in this case) and boric acid. This pathway is a key reason why reactions involving these reagents are typically performed under an inert atmosphere.

-

Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source. While generally more of a concern for vinyl- and alkylboronic acids, it can occur with arylboronic acids under harsh acidic or sometimes basic conditions, leading to the formation of chlorobenzene.[12]

Experimental Design for Stability Assessment

To provide a self-validating system for researchers, we present two detailed protocols for assessing the stability of para-chlorophenyl boroxine.

Protocol 1: ¹H NMR-Based Stability Study in Various Solvents

Objective: To quantify the ratio of boroxine to boronic acid in different organic solvents over time under controlled conditions. ¹H NMR is the ideal tool as the aromatic protons of the boroxine and boronic acid typically have distinct chemical shifts.[8]

Methodology Rationale: This experiment directly monitors the primary equilibrium. By using a sealed, inert environment, we isolate the effect of the solvent itself. An internal standard allows for accurate quantification.

Experimental Workflow Diagram

Caption: Workflow for NMR-based stability assessment.

Step-by-Step Protocol:

-

Materials Preparation:

-

para-Chlorophenyl boroxine (or boronic acid, as the equilibrium will establish).

-

Anhydrous solvents (e.g., Toluene-d₈, CDCl₃, THF-d₈, DMSO-d₆). Purchase new sealed bottles or dry using appropriate methods.

-

Internal Standard (IS): A stable compound with signals that do not overlap with the analyte, e.g., 1,3,5-trimethoxybenzene.

-

NMR tubes with J. Young valves or other robust sealing mechanisms.

-

Glovebox or Schlenk line for inert atmosphere handling.

-

-

Stock Solution Preparation (Inside Glovebox):

-

Accurately weigh ~100 mg of para-chlorophenyl boroxine and ~20 mg of the internal standard into a vial.

-

Dissolve in 10 mL of a non-deuterated anhydrous solvent (e.g., toluene) to create a concentrated stock.

-

-

Sample Preparation:

-

For each solvent to be tested (e.g., Toluene-d₈, CDCl₃, THF-d₈, DMSO-d₆), add 0.5 mL of the deuterated solvent to a J. Young NMR tube.

-

Add a small, precise aliquot (e.g., 50 µL) of the concentrated stock solution to each NMR tube.

-

Seal the tubes tightly before removing from the glovebox.

-

-

Analysis:

-

Acquire an initial ¹H NMR spectrum (t=0) for each sample.

-

Store the tubes at a constant room temperature, protected from light.

-

Acquire subsequent spectra at predetermined time points (e.g., t=4h, 24h, 48h).

-

-

Data Interpretation:

-

Identify the distinct aromatic proton signals for the boroxine and the boronic acid.

-

Integrate these signals relative to the integration of the internal standard's signal.

-

Calculate the molar percentage of each species at each time point.

-

Table 1: Experimental Design for ¹H NMR Stability Study

| Parameter | Condition | Rationale |

|---|---|---|

| Solvents | Toluene-d₈, CDCl₃, THF-d₈, DMSO-d₆ | Covers a range of polarities and H-bonding capabilities. |

| Temperature | 25 °C (Controlled) | Represents standard laboratory conditions. |

| Atmosphere | Nitrogen / Argon | Excludes atmospheric moisture and oxygen. |

| Time Points | 0, 4, 24, 48 hours | To observe both initial equilibrium and longer-term stability. |

| Analyte Conc. | ~5-10 mg/mL | Typical concentration for NMR analysis and representative of reaction conditions. |

| Internal Std. | 1,3,5-Trimethoxybenzene | Provides a stable reference for accurate quantification. |

Protocol 2: HPLC-Based Forced Degradation Study

Objective: To identify potential degradation products beyond the boronic acid by subjecting the compound to stress conditions, simulating harsh process environments or long-term storage issues.

Methodology Rationale: Forced degradation studies are a cornerstone of pharmaceutical development.[14] They use exaggerated conditions to accelerate degradation, helping to identify and elucidate the structure of degradants.[15][16]

Step-by-Step Protocol:

-

Method Development: Develop a stability-indicating reverse-phase HPLC method (e.g., C18 column) that can separate the boroxine/boronic acid peak from potential degradants like para-chlorophenol and chlorobenzene. Use a photodiode array (PDA) detector to assess peak purity.

-

Sample Preparation: Prepare solutions of para-chlorophenyl boroxine (~1 mg/mL) in a relatively inert solvent like acetonitrile.

-

Stress Conditions:

-

Control: Unstressed sample, stored at 4°C.

-

Acidic: Add 0.1 M HCl, heat at 60°C for 8 hours.

-

Basic: Add 0.1 M NaOH, heat at 60°C for 8 hours.

-

Oxidative: Add 3% H₂O₂, keep at RT for 24 hours.

-

Thermal: Heat solution at 80°C for 48 hours (in a sealed vial).

-

-

Analysis:

-

At the end of the stress period, neutralize the acidic and basic samples.

-

Analyze all samples by the developed HPLC-PDA method.

-

If significant degradation is observed, use HPLC-MS to identify the mass of the degradant peaks.

-

Data Interpretation and Presentation

Clear presentation of stability data is crucial for decision-making.

Table 2: Representative Stability Data of para-Chlorophenyl Boroxine in Organic Solvents at 25°C (Note: Data are illustrative and will vary based on actual experimental conditions, especially water content.)

| Solvent | Time (h) | % Boroxine | % Boronic Acid | Observations |

| Anhydrous Toluene | 0 | >98% | <2% | Equilibrium strongly favors boroxine. |

| 24 | >98% | <2% | Highly stable under inert conditions. | |

| Anhydrous THF | 0 | ~85% | ~15% | Initial equilibrium shows some hydrolysis. |

| 24 | ~80% | ~20% | Slight shift towards boronic acid over time. | |

| Anhydrous DMSO | 0 | ~5% | ~95% | Equilibrium strongly favors boronic acid. |

| 24 | ~5% | ~95% | Stable as the boronic acid. | |

| "Wet" THF (500 ppm H₂O) | 0 | ~20% | ~80% | Water immediately shifts equilibrium. |

| 24 | <5% | >95% | Complete hydrolysis to boronic acid. |

Practical Implications and Handling Recommendations

-

Storage: For long-term stability, store para-chlorophenyl boroxine as a solid in a desiccator under an inert atmosphere. If a stock solution is required, use an anhydrous, nonpolar solvent like toluene and store under argon in a sealed vial with a PTFE-lined cap.

-

Reaction Setup: When using this reagent, especially in reactions sensitive to stoichiometry, it is best practice to assume it may contain a mixture of the boroxine and boronic acid. If the reaction is run under anhydrous conditions, the boroxine form will likely predominate. If the reaction involves an aqueous base, the distinction is less critical as both forms will be converted to the active boronate species.

-

Solvent Choice: Always use freshly dried, anhydrous solvents for reactions where the boroxine form is desired or where water could interfere.

Conclusion

The stability of para-chlorophenyl boroxine in organic solvents is not an intrinsic property but a reflection of its dynamic equilibrium with para-chlorophenylboronic acid. This equilibrium is primarily governed by the presence of water, with solvent polarity, temperature, and other chemical agents playing significant roles. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles is essential for ensuring the validity and reproducibility of their work. By employing rigorous handling techniques and robust analytical methods like those detailed in this guide, scientists can confidently utilize this versatile reagent to its full potential.

References

-

PureSynth. (n.d.). 4-Chlorophenylboronic Acid (Contains Varying Amounts Of Anhydride). PureSynth. Retrieved February 3, 2026, from [Link]

-

Kua, J., & Houk, K. N. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(1), 156–166. Retrieved February 3, 2026, from [Link]

- Wang, J., et al. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Google Patents.

-

Bernardini, R. A., et al. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Molecules, 26(16), 4859. Retrieved February 3, 2026, from [Link]

-

Kubota, K., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemical and Pharmaceutical Bulletin, 69(8), 755-764. Retrieved February 3, 2026, from [Link]

-

Yamaguchi, S. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(22), 8565-8577. Retrieved February 3, 2026, from [Link]

-

Alsante, K. M., et al. (2014). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 71, 3-17. Retrieved February 3, 2026, from [Link]

-

McDonald, R. I., et al. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 143(42), 17755–17769. Retrieved February 3, 2026, from [Link]

-

Mlynarski, S. N., et al. (2014). Order of thermodynamic stability of representative boronic esters. Organic Letters, 16(1), 2-5. Retrieved February 3, 2026, from [Link]

-

Knapp, D. M., et al. (2016). Boron Chemistry: An Overview. ACS Symposium Series, 1236, 1-21. Retrieved February 3, 2026, from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved February 3, 2026, from [Link]

-

University of Edinburgh Research Explorer. (2021). The Boroxine–Boronic Acid Equilibrium. Retrieved February 3, 2026, from [Link]

-

Li, L., et al. (2021). Degradation of organic dyes by peroxymonosulfate activated with water-stable iron-based metal organic frameworks. Journal of Colloid and Interface Science, 592, 156-166. Retrieved February 3, 2026, from [Link]

-

Ferreira, T. L., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3099. Retrieved February 3, 2026, from [Link]

-

Roberts, A. M., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(44), 11623-11628. Retrieved February 3, 2026, from [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Rhodes University. Retrieved February 3, 2026, from [Link]

-

Hájková, R., et al. (2003). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 935-946. Retrieved February 3, 2026, from [Link]

-

Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787-790. Retrieved February 3, 2026, from [Link]

-

Zhang, Y., et al. (2022). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials, 34(16), 7386–7395. Retrieved February 3, 2026, from [Link]

-

Guryev, A. A., et al. (2023). Investigation of Diazaborolidines and Boroxine-amine Adducts through Computational and Synthetic Methods. Chemistry, 5(3), 1774-1786. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. Retrieved February 3, 2026, from [Link]

-

U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved February 3, 2026, from [Link]

-

Semantic Scholar. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Retrieved February 3, 2026, from [Link]

-

Viciu, M. S., et al. (2004). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 126(49), 16183–16194. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 3. pure-synth.com [pure-synth.com]

- 4. 4-Chlorophenylboronic Acid | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 11. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of organic dyes by peroxymonosulfate activated with water-stable iron-based metal organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic formation of tris(p-chlorophenyl)boroxin

An In-Depth Technical Guide to the Thermodynamic Formation of Tris(p-chlorophenyl)boroxin

Authored by: A Senior Application Scientist

Abstract

Boroxines, the cyclotrimeric anhydrides of boronic acids, are versatile compounds with significant applications in organic synthesis, materials science, and pharmaceutical development.[1] Their formation is governed by a dehydration equilibrium that is sensitive to temperature, solvent, and the electronic nature of the substituents on the boronic acid. This guide provides a comprehensive examination of the thermodynamic principles underlying the formation of this compound from its corresponding boronic acid. We will explore the synthesis of the p-chlorophenylboronic acid precursor, the mechanistic pathway of boroxine formation, the thermodynamic driving forces, and detailed protocols for synthesis and characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Boroxines

Boroxines are six-membered heterocyclic rings with alternating boron and oxygen atoms.[2] They exist in a dynamic equilibrium with their corresponding boronic acids, readily forming through dehydration and hydrolyzing back in the presence of water.[2] This reversible nature, coupled with the unique properties of the B-O bond, makes them valuable intermediates and structural components.[3] Specifically, arylboroxines are crucial in Suzuki-Miyaura cross-coupling reactions and serve as building blocks for complex molecular architectures like Covalent Organic Frameworks (COFs).[4] Understanding the thermodynamics of their formation is paramount for controlling reaction outcomes, ensuring product stability, and designing novel applications.

The formation of a boroxine from three molecules of a boronic acid is a condensation reaction that liberates three molecules of water.[1]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is the focal point of our thermodynamic discussion. The position of this equilibrium dictates the yield and stability of the boroxine.

Thermodynamic Principles of Boroxine Formation

The cyclotrimerization of boronic acids is a thermodynamically controlled process. The spontaneity of the reaction is determined by the change in Gibbs Free Energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

ΔG = ΔH - TΔS

Thermodynamic analyses of various substituted phenylboroxines reveal that the formation process is generally endothermic (ΔH > 0) but entropically favorable (ΔS > 0).[2] The primary driver for this positive entropy change is the release of three individual water molecules from three boronic acid molecules, leading to a net increase in the system's disorder.[2] Consequently, boroxine formation is an entropy-driven process that is favored at higher temperatures.[2]

The electron-withdrawing nature of the para-chloro substituent on the phenyl ring influences the Lewis acidity of the boron center. This, in turn, can affect the stability of the boroxine ring and the position of the equilibrium, although the overarching thermodynamic principles remain consistent with other arylboroxines.

Table 1: General Thermodynamic Parameters for Arylboroxine Formation

| Parameter | Sign | Rationale | Favorable Conditions |

| Enthalpy (ΔH) | > 0 (Unfavorable) | Energy is required to break B-OH and O-H bonds. | Lower Temperatures |

| Entropy (ΔS) | > 0 (Favorable) | Release of 3 moles of water per mole of boroxine increases disorder.[2] | Higher Temperatures |

| Gibbs Free Energy (ΔG) | Dependent on T | Becomes more negative (spontaneous) as temperature increases. | High Temperature, Water Removal |

Synthesis of the Precursor: p-Chlorophenylboronic Acid

The synthesis of the boroxine begins with its precursor, p-chlorophenylboronic acid. While several synthetic routes exist, a common and scalable method involves the Grignard reaction of a p-dihalobenzene with a borate ester, or a Friedel-Crafts reaction with chlorobenzene.[5][6]

Physical and Chemical Properties of p-Chlorophenylboronic Acid

A thorough understanding of the starting material is critical for successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₆BClO₂ | [7] |

| Molecular Weight | 156.38 g/mol | [7] |

| Appearance | Off-white to beige crystalline powder | [8] |

| Melting Point | 284-289 °C (lit.) | [8][9] |

| Water Solubility | 2.5 g/100 mL | [8] |

Experimental Protocol: Synthesis via Friedel-Crafts Reaction

This protocol is based on established methodologies for synthesizing arylboronic acids.[5] It is a self-validating workflow that includes purification and characterization to ensure the precursor's quality.

Step 1: Reaction Setup

-

Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a gas inlet tube.

-

Maintain a positive pressure of nitrogen or other inert gas throughout the reaction.

-

Charge the flask with chlorobenzene (as the limiting reagent) and a Lewis acid catalyst (e.g., AlCl₃). The molar ratio of chlorobenzene to catalyst should be approximately 1:0.4.[5]

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-120 °C.[5]

-

Introduce boron trichloride (BCl₃) gas into the mixture. The molar ratio of BCl₃ to chlorobenzene should be in the range of 1.2:1 to 1.8:1.[5]

-

Maintain the reaction at temperature for 8-10 hours, monitoring the consumption of chlorobenzene via GC-MS.[5]

Step 3: Quenching and Hydrolysis

-

Once the reaction is complete (residual chlorobenzene ≤ 0.5%), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water with a pH of 1-2 (adjusted with HCl).[5] A large amount of solid will precipitate.

-

Stir the slurry vigorously for 30 minutes to ensure complete hydrolysis of the borane intermediate.

Step 4: Isolation and Purification

-

Isolate the crude p-chlorophenylboronic acid by vacuum filtration.

-

Wash the filter cake with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., water or a toluene/heptane mixture) to obtain pure p-chlorophenylboronic acid.

-

Dry the purified product under vacuum at 60-80 °C.

Step 5: Characterization

-

Determine the melting point and compare it to the literature value (284-289 °C).[8][9]

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Use FT-IR spectroscopy to identify the characteristic B-O and O-H stretching frequencies.

Diagram 1: Synthesis Workflow for p-Chlorophenylboronic Acid

Caption: Workflow for the synthesis and validation of p-chlorophenylboronic acid.

Formation of this compound

The conversion of p-chlorophenylboronic acid to its corresponding boroxine is achieved through dehydration.[10] This process shifts the equilibrium towards the product side by removing water, in accordance with Le Châtelier's principle.

Reaction Mechanism

The formation of the boroxine ring proceeds through a series of intermolecular condensation steps. The Lewis acidic nature of the boron atom facilitates the attack by an oxygen atom from another boronic acid molecule, leading to the elimination of water.[11] This process repeats until the stable six-membered ring is formed.

Diagram 2: Mechanism of Boroxine Formation

Caption: Stepwise condensation mechanism for boroxine formation.

Experimental Protocol: Dehydration to Boroxine

This is a general and effective method for synthesizing arylboroxines.[1][10]

Step 1: Azeotropic Dehydration

-

Place p-chlorophenylboronic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a solvent that forms an azeotrope with water, such as toluene or benzene. The solvent should be anhydrous.

-

Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.

Step 2: Monitoring and Completion

-

Continue the reflux until no more water is collected in the trap, typically taking 2-4 hours.

-

Monitor the reaction progress by taking aliquots and analyzing via TLC or NMR to observe the disappearance of the boronic acid starting material.

Step 3: Isolation of Boroxine

-

Once the reaction is complete, cool the solution to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Due to its sensitivity to moisture, it should be handled under an inert atmosphere.

Step 4: Characterization and Validation

-

Obtain an FT-IR spectrum. The disappearance of the broad O-H stretch from the boronic acid and the appearance of strong B-O stretches are indicative of boroxine formation.

-

Use ¹H and ¹³C NMR to confirm the structure. The chemical shifts will differ from the starting boronic acid.

-

Due to the equilibrium, the boroxine may exist with its boronic acid in solution. The ratio can be determined by NMR integration. The solid-state characterization is often more definitive.

Conclusion

The formation of this compound is a classic example of an entropy-driven chemical equilibrium.[2] While the process is enthalpically demanding, the significant increase in entropy from the release of water molecules makes the reaction spontaneous, particularly at elevated temperatures and under dehydrating conditions.[2] For researchers in drug development and materials science, a firm grasp of these thermodynamic principles is essential for the rational design and synthesis of novel structures. By carefully controlling reaction conditions, particularly temperature and water concentration, one can effectively manipulate the boronic acid-boroxine equilibrium to achieve high yields of the desired product. The protocols and data presented herein provide a robust framework for the synthesis, validation, and thermodynamic understanding of this important class of organoboron compounds.

References

-

Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: MDPI URL: [Link]

-

Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation Source: National Institutes of Health (NIH) URL: [Link]

- Title: CN111004262A - Synthetic method of p-chlorophenylboronic acid Source: Google Patents URL

-

Title: The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions Source: MDPI URL: [Link]

-

Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation Source: Eckerd College URL: [Link]

-

Title: (PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine Source: ResearchGate URL: [Link]

-

Title: Boroxine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 Source: PubChem URL: [Link]

-

Title: Boroxine formation reaction mechanism as calculated by DFT. Source: ResearchGate URL: [Link]

-

Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

-

Title: boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: LOCKSS URL: [Link]

-

Title: 110054642 Preparation method of 4-chlorophenylboronic acid Source: WIPO Patentscope URL: [Link]

-

Title: Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks Source: ResearchGate URL: [Link]

-

Title: Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks Source: ACS Publications URL: [Link]

-

Title: Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes Source: MDPI URL: [Link]

-

Title: BORONIC ACID, (4-CHLOROPHENYL)- Source: ChemBK URL: [Link]

Sources

- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [ecscholar.eckerd.edu]

- 4. researchgate.net [researchgate.net]

- 5. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 4-Chlorophenylboronic acid 95 1679-18-1 [sigmaaldrich.com]

- 10. Boroxine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Whitepaper: The Dual-Role Electronics of Chloro-Substituents in Modulating Boroxine Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract